POLY(DISPERSE RED 1 METHACRYLATE)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

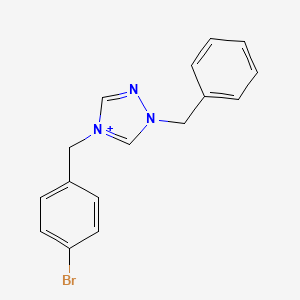

POLY(DISPERSE RED 1 METHACRYLATE) refers to a class of polymers synthesized from Disperse Red 1 and methacrylate monomers. These polymers are known for their unique optical and chemical properties due to the incorporation of the azobenzene group from Disperse Red 1, which responds to light stimuli, and the versatile methacrylate backbone which contributes to the polymer's mechanical and thermal properties.

Synthesis Analysis

The synthesis of copolymers containing Disperse Red 1 and methyl methacrylate has been explored through radical polymerization processes. Such copolymers, including poly(4'-(((2-(acryloyloxy)ethyl)ethyl)amino)-4-nitroazobenzene-co-methylmethacrylate) and its variants, have been synthesized and their molecular structures characterized by spectroscopic methods such as 13C-NMR, indicating a specific sequence distribution and polymer tacticity (Xie, Natansohn, & Rochon, 1994).

Molecular Structure Analysis

The molecular structure of POLY(DISPERSE RED 1 METHACRYLATE) copolymers has been studied extensively using spectroscopic techniques. These studies reveal the arrangement of monomer units within the polymer chain and the impact of this arrangement on the polymer's properties. The incorporation of Disperse Red 1 units influences the polymer's optical properties due to the azobenzene group's ability to undergo cis-trans isomerization under light exposure (Bag & Alam, 2012).

Chemical Reactions and Properties

The chemical reactions of POLY(DISPERSE RED 1 METHACRYLATE) primarily involve the azobenzene chromophores from Disperse Red 1, which can undergo photoinduced cis-trans isomerization. This unique photoresponsive behavior allows the polymer to be used in applications such as optical data storage and photonic devices. The copolymerization with methyl methacrylate introduces versatility in chemical functionality and enhances the material's mechanical properties (Zhang et al., 2002).

Physical Properties Analysis

The physical properties of POLY(DISPERSE RED 1 METHACRYLATE) are influenced by the polymer's molecular weight, tacticity, and the incorporation of Disperse Red 1 units. These polymers exhibit high glass-transition temperatures and thermal stability, making them suitable for high-temperature applications. Additionally, their optical properties, such as refractive index and absorption coefficient, can be tailored by adjusting the Disperse Red 1 content, making them ideal for photonic applications (Derkowska-Zielinska et al., 2016).

Chemical Properties Analysis

The chemical properties of POLY(DISPERSE RED 1 METHACRYLATE) are characterized by their responsiveness to external stimuli such as light, which is attributed to the azobenzene groups from Disperse Red 1. This responsiveness can lead to changes in the material's optical properties, such as birefringence and absorption, under specific conditions. The presence of methyl methacrylate units provides chemical resistance and stability, making these polymers versatile for various applications (Wu et al., 2003).

科学的研究の応用

Plasticization and Dye Impregnation : Poly(methyl methacrylate) (PMMA) films, when subjected to high-pressure and supercritical CO2, show increased molecular mobility of ester groups. This plasticization effect has been utilized to impregnate Disperse Red 1 dye into PMMA films, enhancing the diffusion process, as observed through in situ spectroscopy (Kazarian et al., 1997).

Microstructure of Copolymers : Copolymers containing Disperse Red 1 and methyl methacrylate have been synthesized, with their sequence distribution and polymer tacticity analyzed via spectroscopy. This research aids in understanding the microstructure of such copolymers (Xie et al., 1994).

Holographic Recording : Poly(Disperse Red 1 – methacrylate) films have been used for surface relief patterning via holographic recording. These films exhibit fast and effective lateral mass transport when exposed to light, making them useful in data storage and electro-optical devices (AleksejevaJelena et al., 2014).

Optical Properties : The linear optical properties of Disperse Red dyes embedded in PMMA have been studied, revealing variations in refractive index and energy band-gap, which are crucial for the development of polymeric thin films in optoelectronic applications (Derkowska-Zielinska et al., 2016).

Photoinduced Molecular Reorientation : The generation of dark spatial solitons in Disperse Red 1 doped PMMA using photoinduced reorientation of azo-dye molecules has been reported. This phenomenon is significant for optical applications like soliton formation (Bian & Kuzyk, 2004).

Nonlinear Optical Applications : Research has shown the potential of Disperse Red 1 in nonlinear optical applications. For instance, Disperse Red 1 in PMMA has been used for degenerate four-wave mixing experiments, demonstrating its nonlinear properties useful in photonic devices (Tomov et al., 1991).

Photobleaching and Thermo-Optic Coefficients : Studies have investigated the influence of photobleaching on the thermo-optic coefficient of Disperse Red 1/PMMA film. This research is crucial for understanding the optical stability and performance of such materials (Kaisheng Chen et al., 2009).

Holographic Volume Index Gratings : High-efficiency holographic volume index gratings have been recorded in Disperse Red 1-doped PMMA, demonstrating over 80% diffraction efficiency. This finding is significant for the development of high-performance holographic storage and display technologies (Weiya Zhang et al., 2002).

作用機序

Target of Action

Poly(Disperse Red 1 Methacrylate), also known as Poly[4′-[[2-(methacryloxy)ethyl]ethyl]amino-4-nitroazobenzene], is a type of azo dye polymer . The primary targets of this compound are biological molecules that can form hydrogen bonds with it . These targets include antibiotics like tetracycline and ampicillin .

Mode of Action

The compound exhibits photo-responsive properties due to the presence of azo groups (-N=N-) in its structure . Under various light irradiation, these azo groups can change from their trans to their cis conformations . This isomerization can induce conformational changes in the polymer, which can lead to a variety of effects, including slight reorientations of the chromophore, mass motion of the polymer, surface relief grating, and various nonlinear optical effects .

Biochemical Pathways

The isomerization of azo dyes can induce conformational changes, which have potential applications in medicine and environmental protection . For instance, Poly(Disperse Red 1 Methacrylate) can capture and release biologically active molecules . This process can be used to control the delivery of certain drugs, such as antibiotics .

Pharmacokinetics

It is known that the compound exhibits good thermal and temporal stabilities . Its glass transition temperature is 91°C , suggesting that it can remain stable under a wide range of temperatures.

Result of Action

The isomerization of Poly(Disperse Red 1 Methacrylate) can result in the capture and release of biologically active molecules . For example, it can capture antibiotics like tetracycline and ampicillin and then release them upon exposure to green laser light .

Action Environment

The environment can influence the action of Poly(Disperse Red 1 Methacrylate). For instance, the polymer environment affects thermal cis → trans and light-induced trans → cis isomerizations of the molecule . The spatial requirements for these processes to proceed are different .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Poly(Disperse Red 1 methacrylate) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. The azo dye component of the polymer can undergo isomerization, which can induce conformational changes in the polymer structure. This property allows Poly(Disperse Red 1 methacrylate) to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For example, it has been shown to capture and release antibiotics like tetracycline and ampicillin, indicating its potential use in drug delivery systems .

Cellular Effects

Poly(Disperse Red 1 methacrylate) affects various types of cells and cellular processes. The polymer’s ability to undergo light-induced isomerization can influence cell signaling pathways and gene expression. Studies have demonstrated that Poly(Disperse Red 1 methacrylate) can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels. Additionally, the polymer’s interaction with cell membranes can affect cellular uptake and distribution of other molecules .

Molecular Mechanism

The mechanism of action of Poly(Disperse Red 1 methacrylate) involves its ability to undergo trans-cis isomerization upon exposure to light. This isomerization can lead to changes in the polymer’s conformation, affecting its interactions with biomolecules. The polymer can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, the binding of Poly(Disperse Red 1 methacrylate) to ribosomal subunits can inhibit protein synthesis by preventing tRNA docking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(Disperse Red 1 methacrylate) can change over time due to its stability and degradation properties. The polymer exhibits good thermal and temporal stability, with a high glass transition temperature of 91°C . Prolonged exposure to light or heat can lead to degradation, affecting its long-term efficacy. Studies have shown that the polymer can maintain its activity for extended periods, but its performance may decrease over time due to environmental factors .

Dosage Effects in Animal Models

The effects of Poly(Disperse Red 1 methacrylate) vary with different dosages in animal models. At low doses, the polymer can effectively modulate cellular processes without causing significant toxicity. At high doses, Poly(Disperse Red 1 methacrylate) can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the polymer’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

Poly(Disperse Red 1 methacrylate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The polymer can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating these pathways, Poly(Disperse Red 1 methacrylate) can alter metabolic flux and affect the levels of key metabolites, impacting overall cellular energy production and homeostasis .

Transport and Distribution

Within cells and tissues, Poly(Disperse Red 1 methacrylate) is transported and distributed through interactions with transporters and binding proteins. The polymer’s hydrophobic and hydrophilic regions allow it to interact with cell membranes and intracellular compartments. This interaction can influence the polymer’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects .

Subcellular Localization

Poly(Disperse Red 1 methacrylate) exhibits specific subcellular localization, which can impact its activity and function. The polymer can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the polymer may localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and other biomolecules involved in cellular metabolism .

特性

| { "Design of the Synthesis Pathway": "The synthesis of POLY(DISPERSE RED 1 METHACRYLATE) can be achieved through free radical polymerization of disperse red 1 methacrylate monomers.", "Starting Materials": [ "Disperse Red 1 Methacrylate Monomer", "Initiator", "Solvent" ], "Reaction": [ "Dissolve Disperse Red 1 Methacrylate Monomer in a suitable solvent", "Add initiator to the solution", "Initiate the reaction by heating the solution to a suitable temperature", "Allow the reaction to proceed until the desired degree of polymerization is achieved", "Purify the resulting polymer by precipitation or chromatography" ] } | |

CAS番号 |

139096-37-0 |

分子式 |

C8H6BrFO2 |

分子量 |

0 |

製品の起源 |

United States |

Q & A

Q1: What makes Poly(Disperse Red 1 Methacrylate) unique compared to other polymers in optics research?

A: Poly(Disperse Red 1 Methacrylate) stands out due to the Disperse Red 1 azo-dye being chemically integrated into its structure. [, ] This direct incorporation, rather than simply being a guest molecule, leads to highly efficient mass transport within the polymer film when exposed to variations in light intensity or polarization. [, ] This characteristic is fundamental for applications like holographic data storage and the creation of surface relief gratings. [, , ]

Q2: How does the choice of solvent during the preparation of Poly(Disperse Red 1 Methacrylate) films impact its properties?

A: While specific solvent effects aren't detailed in the provided abstracts, solvent choice is known to influence polymer chain organization and film morphology during the coating process. [] These factors can significantly influence the efficiency of surface relief grating formation and the ultimate performance of the material in optical applications.

Q3: What is a surface relief grating (SRG), and how is Poly(Disperse Red 1 Methacrylate) used in its creation?

A: A surface relief grating is a periodic modulation of a material's surface height. Poly(Disperse Red 1 Methacrylate), when exposed to patterned light (like an interference pattern), undergoes a unique phenomenon. The azobenzene groups within the polymer undergo trans-cis isomerization upon light absorption. [, ] This isomerization, coupled with the light intensity gradient, induces a mass transport phenomenon where the polymer migrates from areas of high light intensity to those of low intensity. [] This migration creates the surface relief pattern, essentially "recording" the light pattern as a physical structure. [, ]

Q4: What factors influence the depth and efficiency of surface relief grating formation in Poly(Disperse Red 1 Methacrylate) films?

A4: Several factors are critical:

- Light Intensity and Polarization: The intensity of the writing laser beams directly impacts the driving force for mass transport. [, ] The polarization of these beams also plays a crucial role, influencing the orientation of the azobenzene groups and thus affecting the efficiency of the mass transport process. [, ]

- Exposure Time: Longer exposure times generally lead to more pronounced surface relief structures, but there is likely a saturation point where further exposure yields minimal additional change. [, , ]

- Film Thickness: The initial thickness of the Poly(Disperse Red 1 Methacrylate) film can influence the final depth achievable in the surface relief grating. Thicker films might allow for deeper gratings but could also require longer exposure times. [, ]

Q5: How does the temperature affect the reorientation of the Disperse Red 1 chromophores within Poly(Disperse Red 1 Methacrylate)?

A: Research using Second Harmonic Generation (SHG) has revealed a strong relationship between temperature and chromophore mobility in Poly(Disperse Red 1 Methacrylate). [, ] As temperature increases, the activation volume required for the chromophores to reorient decreases. [] This decrease suggests a stronger coupling between the movement of the chromophores and the larger-scale motions of the polymer chains at higher temperatures. []

Q6: Can you explain the significance of activation volume in the context of Poly(Disperse Red 1 Methacrylate)'s behavior?

A: Activation volume (ΔV) essentially represents the space a molecule needs to reorient within a given material. In Poly(Disperse Red 1 Methacrylate), the activation volume for the Disperse Red 1 chromophores is influenced by both the chromophore size and the free volume available within the polymer matrix. [] Studies show that ΔV is not solely determined by the physical volume of the chromophore itself. Instead, it seems to be closely related to the motions of the polymer segments surrounding the chromophores. [] This finding suggests that the reorientation of the chromophores is coupled with the larger-scale movements and relaxations occurring within the polymer matrix. []

Q7: Beyond optical gratings, are there other applications being explored for Poly(Disperse Red 1 Methacrylate)?

A7: Yes, Poly(Disperse Red 1 Methacrylate) holds promise for applications beyond optical gratings. Research has explored its potential in:

- Dynamic Cell Culture Substrates: By exploiting the light-induced mass transport properties of the material, researchers can create dynamic topographic patterns on Poly(Disperse Red 1 Methacrylate) films. [] These dynamic surfaces are being investigated for their ability to influence cell behavior, allowing scientists to study how cells respond to changing environments, which is crucial for understanding cell migration, tissue development, and wound healing. []

- Controlled Drug Release: While not directly addressed in the provided abstracts, the light-responsive nature of Poly(Disperse Red 1 Methacrylate) makes it interesting for controlled drug delivery applications. [] It's conceivable that light could be used to trigger the release of drug molecules loaded into the polymer matrix.

Q8: What analytical techniques are commonly used to study Poly(Disperse Red 1 Methacrylate)?

A8: Various techniques are employed to characterize this polymer and its properties:

- Second Harmonic Generation (SHG): Used to study the molecular orientation and relaxation dynamics of the Disperse Red 1 chromophores within the polymer matrix. [, ]

- Atomic Force Microscopy (AFM): Allows for high-resolution imaging of the surface relief gratings formed in the polymer films, providing information about grating depth, periodicity, and overall quality. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfo-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B1179080.png)

![5,5-dimethyl-3-[(tosyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B1179086.png)